molecular formula C8H8N4O2S B11743171 {[(3-Nitrophenyl)methylidene]amino}thiourea

{[(3-Nitrophenyl)methylidene]amino}thiourea

Cat. No.: B11743171
M. Wt: 224.24 g/mol
InChI Key: LLRJOBJZEOGDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(3-Nitrophenyl)methylidene]amino}thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a nitrophenyl group attached to a thiourea moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Nitrophenyl)methylidene]amino}thiourea typically involves the condensation reaction between 3-nitrobenzaldehyde and thiourea. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-Nitrobenzaldehyde+Thiourea[(3-Nitrophenyl)methylidene]aminothiourea\text{3-Nitrobenzaldehyde} + \text{Thiourea} \rightarrow \text{this compound} 3-Nitrobenzaldehyde+Thiourea→[(3-Nitrophenyl)methylidene]aminothiourea

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the condensation reaction, followed by purification steps such as crystallization and filtration to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(3-Nitrophenyl)methylidene]amino}thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of {[(3-Aminophenyl)methylidene]amino}thiourea.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(3-Nitrophenyl)methylidene]amino}thiourea is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds, which are of interest due to their potential biological activities.

Biology and Medicine

In biological and medicinal research, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the nitrophenyl group is believed to enhance its biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of colorants for textiles and other materials.

Mechanism of Action

The mechanism of action of {[(3-Nitrophenyl)methylidene]amino}thiourea involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell damage. Additionally, the thiourea moiety can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-Nitrophenyl)methylidene]amino}thiourea
  • {[(4-Nitrophenyl)methylidene]amino}thiourea
  • {[(3-Nitrophenyl)methylidene]amino}urea

Uniqueness

{[(3-Nitrophenyl)methylidene]amino}thiourea is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity

Properties

IUPAC Name

[(3-nitrophenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-2-1-3-7(4-6)12(13)14/h1-5H,(H3,9,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRJOBJZEOGDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.